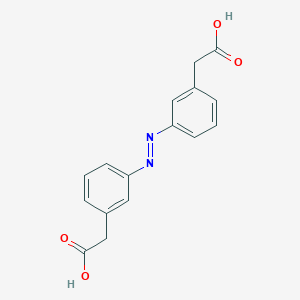

3,3'-Azobis(benzeneacetic acid)

Beschreibung

3,3'-Azobis(benzeneacetic acid) is an azo compound characterized by two benzeneacetic acid moieties connected via an azo (-N=N- bond) group. Its structure enables unique photoresponsive properties, particularly trans-cis isomerization under UV/visible light irradiation . This compound has been utilized in biomedical applications, such as the construction of light-gated ion channels. For instance, Schreiber et al. The compound’s reversible photoisomerization and biocompatibility make it valuable in bioengineering and nanotechnology.

Eigenschaften

CAS-Nummer |

133560-91-5 |

|---|---|

Molekularformel |

C16H14N2O4 |

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |

InChI |

InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |

InChI-Schlüssel |

WBMIICFYKRWOBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

Kanonische SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

Synonyme |

3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3,3'-Azobis(benzeneacetic acid) with structurally or functionally related azo compounds:

Key Structural and Functional Comparisons:

Photoresponsiveness :

- 3,3'-Azobis(benzeneacetic acid) and azobenzene derivatives (e.g., Azobenzene-3,3'-dicarboxylic Acid) exhibit photoisomerization, but the former’s benzeneacetic acid substituents enhance biocompatibility for biomedical use .

- DAAT lacks photoresponsiveness due to its tetrazine core but compensates with high energetic performance .

Biomedical Utility :

- 3,3'-Azobis(benzeneacetic acid) is specialized for light-activated systems, whereas 3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine) leverages bacterial cleavage for targeted drug delivery .

- Azo initiators like AAPH are restricted to laboratory research due to their radical-generating properties .

Stability and Reactivity :

- Explosive compounds (DAAT, DAAzF) prioritize thermal stability and insensitivity to mechanical stress, unlike photoactive azo compounds requiring reversible reactivity .

- ABTS and Olsalazine derive functionality from sulfonic acid and hydroxyl groups, respectively, enhancing solubility and interaction with biological systems .

Research Findings and Performance Metrics

- 3,3'-Azobis(benzeneacetic acid) : Demonstrated ~80% ion channel activation efficiency under UV light (365 nm) in synthetic lipid bilayers .

- Olsalazine : Clinical trials show 60–70% remission rates in mild-to-moderate ulcerative colitis, with minimal systemic absorption .

- DAAT : Detonation velocity of 7,200 m/s, outperforming TNT (6,900 m/s) while maintaining low impact sensitivity .

- ABTS : Radical cation (ABTS•⁺) exhibits ε₇₃₄ = 1.5×10⁴ M⁻¹cm⁻¹, enabling precise quantification of antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.